Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-
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Overview
Description
Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- is a complex organic compound belonging to the furoquinoline family This compound is characterized by its unique structure, which includes a furoquinoline core with methoxy and prenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]quinoline, 4,6,7-trimethoxy-: Known for its biological activities and used in similar research applications.
4,8-dimethoxy-furo[2,3-b]quinolin-7-ol: Another related compound with distinct properties and applications.
Uniqueness
Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]- is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
651737-85-8 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4,6-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C18H19NO4/c1-11(2)5-7-22-15-10-12(20-3)9-14-16(15)19-18-13(6-8-23-18)17(14)21-4/h5-6,8-10H,7H2,1-4H3 |
InChI Key |
YAAZBRKEIHCVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=CC2=C1N=C3C(=C2OC)C=CO3)OC)C |
Origin of Product |
United States |
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